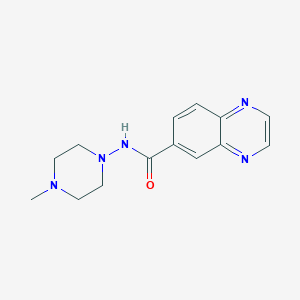

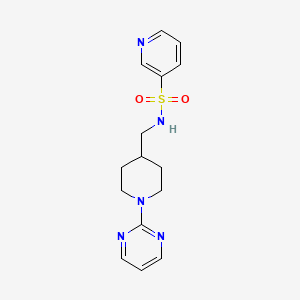

N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide” is a compound that falls under the category of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s worth noting that the specific compound you’re asking about, “N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide”, does not have much information available in the literature.

Aplicaciones Científicas De Investigación

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been studied for their potential in cancer treatment due to their ability to inhibit cell proliferation. N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide may interact with various cellular pathways that are crucial in cancer cell growth and survival, offering a promising avenue for the development of new anticancer drugs .

Anti-Microbial Activity

This compound has shown promise in combating microbial infections. Its structure allows it to target and inhibit the growth of bacteria and other microorganisms, which could lead to the development of new antibiotics, especially in an era of increasing antibiotic resistance .

Anti-Inflammatory Activity

Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders .

Neuropharmacological Activity

The compound’s interaction with central nervous system receptors suggests its potential use in treating neurological disorders. It could be used to modulate neurotransmitter activity, which is beneficial in conditions like epilepsy, anxiety, and other neuropharmacological disorders .

Antioxidant Activity

Oxidative stress is implicated in many diseases, including neurodegenerative disorders and cancer. N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide’s antioxidant properties mean it could be used to scavenge free radicals, thereby protecting cells from damage .

Environmental Applications

While not directly mentioned in the search results, compounds like N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide could potentially be used in environmental applications such as the development of biosensors or in the bioremediation processes to detect or break down pollutants due to their reactive nature and ability to interact with various organic and inorganic substances .

Mecanismo De Acción

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes . The specific interactions and resulting changes for this compound require further investigation.

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Quinoxaline derivatives have been reported to exhibit various biological activities

Propiedades

IUPAC Name |

N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-18-6-8-19(9-7-18)17-14(20)11-2-3-12-13(10-11)16-5-4-15-12/h2-5,10H,6-9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUXNJXSFIGUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride](/img/structure/B2921050.png)

![(1R)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2921054.png)

![N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2921060.png)

![6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2921061.png)

![2-chloro-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2921067.png)

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2921072.png)

![7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2921073.png)